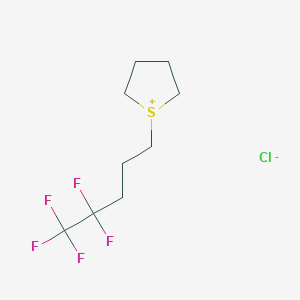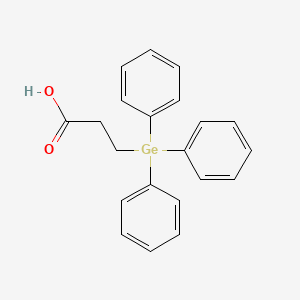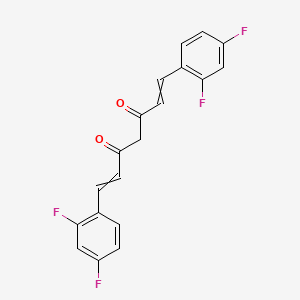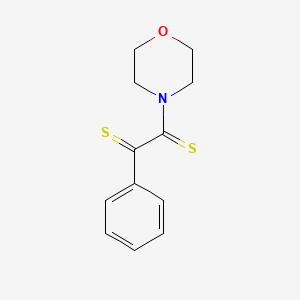methanone CAS No. 682807-39-2](/img/structure/B12540824.png)
[3-(4-Bromophenyl)oxiran-2-yl](4-methyl-1H-imidazol-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Bromophenyl)oxiran-2-ylmethanone is a chemical compound characterized by the presence of a bromophenyl group, an oxirane ring, and an imidazole moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromophenyl)oxiran-2-ylmethanone typically involves the reaction of 4-bromobenzaldehyde with an appropriate epoxide and imidazole derivative under controlled conditions. The reaction is often catalyzed by a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through the formation of an intermediate, which subsequently undergoes cyclization to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
3-(4-Bromophenyl)oxiran-2-ylmethanone can undergo various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Major Products
Oxidation: Formation of diols.
Reduction: Formation of phenyl derivatives.
Substitution: Formation of azido or thiocyanato derivatives.
科学的研究の応用
3-(4-Bromophenyl)oxiran-2-ylmethanone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 3-(4-Bromophenyl)oxiran-2-ylmethanone involves its interaction with molecular targets such as enzymes or receptors. The oxirane ring can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The imidazole moiety can interact with metal ions or other active sites, further influencing the compound’s biological effects.
類似化合物との比較
Similar Compounds
- 3-(4-Fluorophenyl)oxiran-2-ylmethanone
- 3-(4-Chlorophenyl)oxiran-2-ylmethanone
- 3-(4-Methylphenyl)oxiran-2-ylmethanone
Uniqueness
The presence of the bromine atom in 3-(4-Bromophenyl)oxiran-2-ylmethanone imparts unique reactivity and properties compared to its fluorine, chlorine, or methyl-substituted analogs. This makes it particularly useful in specific synthetic applications and biological studies.
特性
CAS番号 |
682807-39-2 |
|---|---|
分子式 |
C13H11BrN2O2 |
分子量 |
307.14 g/mol |
IUPAC名 |
[3-(4-bromophenyl)oxiran-2-yl]-(4-methylimidazol-1-yl)methanone |
InChI |
InChI=1S/C13H11BrN2O2/c1-8-6-16(7-15-8)13(17)12-11(18-12)9-2-4-10(14)5-3-9/h2-7,11-12H,1H3 |
InChIキー |
QIZDTTGPXAXGSQ-UHFFFAOYSA-N |
正規SMILES |
CC1=CN(C=N1)C(=O)C2C(O2)C3=CC=C(C=C3)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[2-(5-Methoxy-2-methyl-1H-inden-3-yl)ethenyl]azulene](/img/structure/B12540745.png)
![7-[(2-bromoacetyl)amino]-N-phenylheptanamide](/img/structure/B12540747.png)

![2-[4-(1,1-Dioxo-1lambda~6~,4-thiazinan-4-yl)phenoxy]dodecanoic acid](/img/structure/B12540759.png)



![2-[(1,1-Dichloro-2-cyclohexyl-2,2-difluoroethyl)sulfanyl]pyridine](/img/structure/B12540779.png)

![4-Methoxy-2-[2-(5-methoxypyrimidin-4-yl)hydrazinylidene]naphthalen-1(2H)-one](/img/structure/B12540787.png)

![N-Butyl-N-[(3,4-dichlorophenyl)methyl]pyrrolidin-3-amine](/img/structure/B12540796.png)
![Diethyl 2,2'-spirobi[[1,3]benzodioxole]-5,5'-dicarboxylate](/img/structure/B12540798.png)
![3-{[Methyl(phenyl)boranyl]oxy}propyl acetate](/img/structure/B12540807.png)
